molecular formula C23H17ClN2O5 B460770 2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile CAS No. 674805-43-7

2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B460770
CAS No.: 674805-43-7
M. Wt: 436.8g/mol
InChI Key: CYPQAWJVFHHRBJ-UHFFFAOYSA-N
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Description

2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrano[3,2-b]pyran core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes with malononitrile in the presence of a base, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the nitro group results in an amine .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano[3,2-b]pyran derivatives with varying substituents. Examples include:

Uniqueness

The uniqueness of 2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl and hydroxymethyl groups may enhance its biological activity and specificity compared to other similar compounds .

Properties

IUPAC Name

2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O5/c24-14-7-5-13(6-8-14)12-29-19-4-2-1-3-16(19)20-17(10-25)23(26)31-21-18(28)9-15(11-27)30-22(20)21/h1-9,20,27H,11-12,26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPQAWJVFHHRBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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